CGP-78608

Descripción

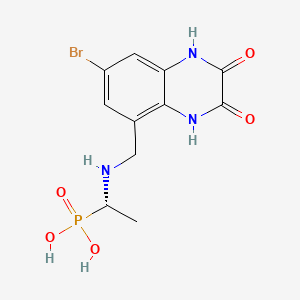

Structure

3D Structure

Propiedades

IUPAC Name |

[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN3O5P/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFHVUSPVHRVFL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043886 | |

| Record name | CGP 78608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206648-13-7 | |

| Record name | CGP-78608 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206648137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP 78608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-78608 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E53G4C95XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CGP-78608: A Technical Guide to its Chemical Structure, Properties, and Dual Pharmacological Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-78608 is a potent and selective quinoxaline-2,3-dione derivative that exhibits a unique dual pharmacology at the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission. It acts as a competitive antagonist at the glycine co-agonist binding site on the GluN1 subunit of conventional NMDA receptors.[1] Conversely, it functions as a powerful positive allosteric modulator (potentiator) of unconventional, glycine-gated GluN1/GluN3A receptors.[1][2][3][4] This distinct profile makes this compound a valuable pharmacological tool for dissecting the complex roles of different NMDA receptor subtypes in physiological and pathological processes. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, small-molecule compound. Its chemical identity and core properties are summarized below.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | [(1S)-1-[[(7-Bromo-1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]amino]ethyl]phosphonic acid hydrochloride | |

| Alternative Names | PAMQX | |

| CAS Number | 1135278-54-4 | [5][6] |

| Molecular Formula | C₁₁H₁₃BrN₃O₅P·HCl | [5] |

| Molecular Weight | 414.58 g/mol | [5][6] |

| Appearance | White to off-white solid | |

| Solubility | Soluble to 100 mM in 2.2 eq. NaOH.[5] Soluble in DMSO (37.4 mg/mL, 90.21 mM).[6] | [5][6] |

| Storage | Store at room temperature.[5] Stock solutions can be stored at -20°C for up to one month.[1] | [1][5] |

| SMILES | C--INVALID-LINK--NCC1=C2NC(C(NC2=CC(Br)=C1)=O)=O.Cl |

Pharmacological Properties and Mechanism of Action

This compound's pharmacological activity is centered on its interaction with the NMDA receptor, but its effects are highly dependent on the receptor subunit composition.

Antagonism of Conventional NMDA (GluN1/GluN2) Receptors

This compound is a highly potent and selective competitive antagonist at the glycine-binding site of the GluN1 subunit of conventional NMDA receptors. This action prevents the co-activation of the receptor by glutamate and glycine, thereby inhibiting ion channel opening and subsequent downstream signaling.

Potentiation of Unconventional NMDA (GluN1/GluN3A) Receptors

In contrast to its inhibitory role at GluN1/GluN2 receptors, this compound acts as a potent potentiator of GluN1/GluN3A receptors. These receptors are unconventional in that they are gated by glycine alone. By binding to the GluN1 subunit, this compound prevents glycine-induced desensitization, leading to a significant enhancement of the current mediated by these receptors.[1] This property has made this compound an invaluable tool for "unmasking" and studying the function of these enigmatic receptors in native neurons.[1][2][3][4]

Table 2: Pharmacological Activity of this compound

| Parameter | Receptor/Assay | Value | Source(s) |

| IC₅₀ | NMDA Receptor (Glycine Site Antagonism) | 5 nM | |

| IC₅₀ | Kainate Receptor | 2.7 µM | [5] |

| IC₅₀ | AMPA Receptor | 3 µM | [5] |

| EC₅₀ | GluN1/GluN3A-mediated Glycine Currents (Potentiation) | 26.3 nM | [5] |

| In Vivo Activity | Anticonvulsant effects in the electroshock-induced convulsions assay in mice. | Active following systemic administration. | [6] |

Signaling Pathways

The dual action of this compound allows it to modulate NMDA receptor-dependent signaling in a complex manner.

Inhibition of Canonical NMDA Receptor Signaling

By blocking conventional GluN1/GluN2 receptors, this compound inhibits the influx of Ca²⁺ and Na⁺, which is a critical trigger for numerous downstream signaling cascades. This includes the activation of protein kinases such as CaMKII and protein kinase C (PKC), and the subsequent regulation of transcription factors like CREB. This inhibitory action is the basis for its neuroprotective and anticonvulsant properties.

References

- 1. CGP 78608 hydrochloride | GluN1 NMDAR antagonist | Hello Bio [hellobio.com]

- 2. GluN3A excitatory glycine receptors control adult cortical and amygdalar circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GluN3A and Excitatory Glycine Receptors in the Adult Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. rndsystems.com [rndsystems.com]

- 6. CGP 78608 hydrochloride | NMDAR | iGluR | TargetMol [targetmol.com]

CGP-78608: A Dual-Action Modulator of NMDA Receptor Function

An In-Depth Technical Guide on the Core Mechanism of Action

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of compounds with N-methyl-D-aspartate (NMDA) receptors is critical for advancing neuroscience and therapeutic discovery. CGP-78608 has emerged as a compound of significant interest due to its potent and subtype-dependent mechanism of action. This guide provides a detailed examination of its core functions, supported by quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Core Mechanism of Action: A Tale of Two Receptors

This compound exhibits a fascinating dual mechanism of action that is entirely dependent on the subunit composition of the NMDA receptor complex. It acts as a potent antagonist on conventional GluN1/GluN2 receptors while simultaneously serving as a powerful potentiator of the less common GluN1/GluN3A receptors.

Antagonism of Conventional GluN1/GluN2 Receptors

On traditional NMDA receptors, which are heterotetramers typically composed of two GluN1 and two GluN2 subunits, this compound functions as a highly potent and selective competitive antagonist.[1][2] Its primary target is the glycine co-agonist binding site located on the GluN1 subunit.[1][3] For the NMDA receptor channel to open, both the glutamate binding site on the GluN2 subunit and the glycine binding site on the GluN1 subunit must be occupied by their respective agonists.[4] By competitively binding to the glycine site, this compound prevents glycine or D-serine from binding and, consequently, inhibits channel activation. This action effectively blocks the influx of cations (predominantly Ca²⁺) that is the hallmark of NMDA receptor signaling.

The inhibitory potency of this compound at the GluN1 glycine site is in the low nanomolar range, making it one of the most potent antagonists for this site.[1][3] This high affinity and selectivity have established this compound as a valuable pharmacological tool for isolating and studying glycine-site-specific NMDA receptor functions.

Potentiation of Atypical GluN1/GluN3A Receptors

In a surprising and mechanistically distinct action, this compound acts as a powerful potentiator of excitatory glycine currents mediated by atypical GluN1/GluN3A receptors.[5][6] These receptors are unique in that they are activated by glycine alone, which binds to the GluN3A subunit to trigger channel opening.[5] However, these receptors exhibit a profound auto-inhibition; glycine also binds to the GluN1 subunit, but this interaction rapidly drives the receptor into a non-conducting, desensitized state.[5][6]

This compound's potentiating effect stems from its antagonist action at the GluN1 glycine site. By occupying this site, it prevents glycine from binding and inducing desensitization.[5] This blockade of the auto-inhibitory mechanism "unmasks" or "awakens" the receptor, transforming small, rapidly decaying currents into large and stable responses upon activation by glycine at the GluN3A subunit.[5] This effect is so pronounced that it can increase current magnitude by several orders of magnitude.[5]

Quantitative Data Summary

The following table summarizes the key quantitative metrics describing the potency of this compound on different NMDA receptor subtypes.

| Receptor Subtype | Mechanism of Action | Metric | Value (nM) | Reference |

| GluN1/GluN2 | Competitive Antagonist | IC₅₀ | 6 | [1][3] |

| GluN1/GluN3A | Potentiator | EC₅₀ | 26.3 | [1][5][6] |

Experimental Protocols

The characterization of this compound's dual mechanism of action relies heavily on electrophysiological techniques, particularly whole-cell patch-clamp recordings from recombinant expression systems.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to functionally assess the effect of this compound on NMDA receptor ion channel activity.

-

Cell Preparation: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently transfected with plasmids encoding the specific NMDA receptor subunits of interest (e.g., GluN1 and GluN2A, or GluN1 and GluN3A). This allows for the study of defined receptor populations in isolation.

-

Recording Configuration: The whole-cell patch-clamp configuration is established on a transfected cell.[7][8] A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior. The membrane potential is clamped at a negative holding potential (e.g., -60 mV) to remove Mg²⁺ block and allow for the measurement of inward currents.

-

Solution Application: A rapid solution exchange system is used to apply agonists and the test compound (this compound).

-

For Antagonism (GluN1/GluN2): Receptor activation is triggered by the co-application of glutamate and glycine. To measure the inhibitory effect of this compound, the compound is pre-applied before the co-application of agonists. A dose-response curve is generated by applying varying concentrations of this compound to determine the IC₅₀ value.

-

For Potentiation (GluN1/GluN3A): Receptor activation is triggered by the application of glycine alone. To measure the potentiating effect, this compound is pre-applied before the application of glycine.[5][9] The increase in the peak and steady-state current is measured. A full dose-response curve is constructed by testing a range of this compound concentrations to calculate the EC₅₀ value.[5][6]

-

-

Data Analysis: The resulting ionic currents are amplified, filtered, and digitized. The peak and steady-state amplitudes of the currents in the presence and absence of this compound are analyzed to quantify its inhibitory or potentiating effects.

Visualizations: Pathways and Workflows

Signaling Pathways

Caption: Antagonistic action of this compound on conventional GluN1/GluN2 NMDA receptors.

Caption: Potentiating action of this compound on atypical GluN1/GluN3A NMDA receptors.

Experimental Workflow

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDAR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. Frontiers | Glycine Potentiates AMPA Receptor Function through Metabotropic Activation of GluN2A-Containing NMDA Receptors [frontiersin.org]

- 5. Unmasking GluN1/GluN3A excitatory glycine NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electrophysiologic Study Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Electrophysiologic Study Indications and Evaluation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. GluN3A excitatory glycine receptors control adult cortical and amygdalar circuits - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Function of CGP-78608: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CGP-78608 is a potent and selective ligand that exhibits a fascinating dual functionality within the N-methyl-D-aspartate (NMDA) receptor family. Primarily known as a competitive antagonist at the glycine-binding site of conventional NMDA receptors, it has also been identified as a powerful potentiator of unconventional glycine-activated NMDA receptors. This guide provides an in-depth analysis of its mechanism of action, supported by quantitative data and experimental insights.

Core Mechanism of Action

This compound's function is intrinsically linked to the subunit composition of the NMDA receptor.

-

Antagonist of Conventional NMDA Receptors (GluN1/GluN2): In typical NMDA receptors, composed of GluN1 and GluN2 subunits, this compound acts as a potent and selective antagonist at the glycine co-agonist site on the GluN1 subunit.[1][2][3][4] By competitively blocking the binding of glycine, it prevents the conformational changes necessary for channel activation, even in the presence of the primary agonist, glutamate. This inhibitory action underlies its observed anticonvulsant properties.[1][5]

-

Potentiator of Unconventional NMDA Receptors (GluN1/GluN3A): A more recently discovered and perhaps more intriguing function of this compound is its role as a potent potentiator of NMDA receptors composed of GluN1 and GluN3A subunits.[1][6] These receptors are unique in that they are activated by glycine alone.[6] In GluN1/GluN3A receptors, glycine binding to the GluN3A subunit activates the channel, while glycine binding to the GluN1 subunit induces rapid desensitization, effectively auto-inhibiting the receptor.[6][7] this compound, by selectively binding to the GluN1 glycine site, prevents this desensitization.[7] This action transforms the typically small and transient currents of GluN1/GluN3A receptors into large and sustained responses, effectively "awakening" these receptors.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the activity of this compound.

Table 1: Antagonist and Potentiator Activity of this compound

| Parameter | Value | Receptor Subtype | Description |

| IC50 | 5 nM[2] | GluN1/GluN2 | Concentration causing 50% inhibition of the NMDA receptor response. |

| IC50 | 6 nM[1][3][4] | GluN1/GluN2 | Concentration causing 50% inhibition of the NMDA receptor response. |

| EC50 | 26.3 nM[1][5][6] | GluN1/GluN3A | Concentration causing 50% of the maximal potentiation of glycine-mediated currents. |

Table 2: Receptor Selectivity of this compound

| Receptor Type | IC50 | Selectivity vs. NMDA (Glycine Site) |

| NMDA (Glycine Site) | 5 nM[2] | - |

| Kainate | 2.7 µM[2] | > 500-fold |

| AMPA | 3 µM[2] | > 500-fold |

Signaling Pathways and Logical Relationships

The dual role of this compound can be visualized through its impact on different NMDA receptor signaling pathways.

Caption: Antagonistic action of this compound on conventional NMDA receptors.

Caption: Potentiating effect of this compound on unconventional NMDA receptors.

Experimental Protocols

Detailed experimental methodologies are crucial for replicating and building upon existing findings. The characterization of this compound has largely relied on electrophysiological techniques.

Whole-Cell Patch-Clamp Recordings in HEK293 Cells

This in vitro method is fundamental for studying the effects of this compound on specific NMDA receptor subtypes expressed in a controlled environment.

Objective: To determine the IC50 of this compound on GluN1/GluN2 receptors and the EC50 on GluN1/GluN3A receptors.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN3A). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

The external solution typically contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, and 1 CaCl2, with the pH adjusted to 7.4. For studying NMDA receptors, Mg2+ is usually omitted from the external solution to prevent voltage-dependent block.

-

The internal pipette solution typically contains (in mM): 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl2, 5 BAPTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.3.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application: A fast perfusion system is used to apply agonists and this compound.

-

For Antagonist Activity (GluN1/GluN2): A saturating concentration of glutamate and glycine is applied to elicit a maximal current. Different concentrations of this compound are then co-applied with the agonists to determine the concentration-dependent inhibition.

-

For Potentiator Activity (GluN1/GluN3A): Glycine alone is applied to elicit a baseline current. This compound is then pre-applied before the co-application of this compound and glycine. The potentiation of the current is measured across a range of this compound concentrations.[6]

-

-

Data Analysis: Dose-response curves are generated by plotting the normalized current response against the logarithm of the this compound concentration. The IC50 and EC50 values are then calculated by fitting the data to a Hill equation.

Caption: Experimental workflow for patch-clamp analysis of this compound.

Broader Implications and Research Applications

The unique pharmacological profile of this compound makes it a valuable research tool:

-

Dissecting NMDA Receptor Function: Its opposing effects on GluN1/GluN2 and GluN1/GluN3A receptors allow for the functional isolation and study of these distinct receptor populations in native neurons.[6]

-

Neuroprotection Research: As an antagonist of conventional NMDA receptors, it has been investigated for its potential to mitigate excitotoxicity. For instance, it has been shown to prevent the activation of the NMDA/NO/cGMP pathway induced by ammonia, suggesting a potential therapeutic role in conditions associated with ammonia neurotoxicity.[1][8]

-

Exploring GluN3A Biology: The ability of this compound to "unmask" GluN1/GluN3A receptors has been pivotal in demonstrating their functional expression in native neurons, particularly in the juvenile brain.[6][9] This opens new avenues for understanding the physiological roles of these unconventional NMDA receptors in brain development and function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CGP 78608 hydrochloride | NMDA Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NMDAR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Unmasking GluN1/GluN3A excitatory glycine NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel glycine site-specific N-methyl-D-aspartate receptor antagonist prevents activation of the NMDA/NO/CGMP pathway by ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GluN3A excitatory glycine receptors control adult cortical and amygdalar circuits - PMC [pmc.ncbi.nlm.nih.gov]

CGP-78608: A Comprehensive Technical Guide for Researchers

COMPOUND IDENTIFICATION

| Identifier | Value |

| Compound Name | CGP-78608 |

| CAS Number | 206648-13-7 |

| IUPAC Name | [(1S)-1-[[(7-Bromo-1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]amino]ethyl]phosphonic acid |

| Synonyms | PAMQX |

Hydrochloride salt CAS Number: 1135278-54-4[1][2][3][4][5]

Abstract

This compound is a potent and selective quinoxaline derivative that acts as a competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[6] It exhibits high affinity for the GluN1 subunit of the NMDA receptor complex.[2] Notably, while it inhibits conventional GluN1/GluN2 receptors, it has been discovered to be a powerful potentiator of the less common GluN1/GluN3A excitatory glycine receptors.[1][2] This dual activity makes this compound a unique pharmacological tool for dissecting the roles of different NMDA receptor subtypes in physiological and pathological processes. Its anticonvulsant properties and its ability to modulate the NMDA/NO/cGMP pathway underscore its potential in neuroscience research.[3][6]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrN₃O₅P |

| Molecular Weight | 414.58 g/mol (hydrochloride salt) |

| Appearance | White solid[4] |

| Purity | ≥98% (HPLC)[3] |

| Solubility | Soluble to 100 mM in 2.2 eq. NaOH[1][3] |

Biological Activity and Mechanism of Action

This compound's primary mechanism of action is its interaction with the glycine-binding site on the GluN1 subunit of NMDA receptors. However, its functional effect is highly dependent on the subunit composition of the receptor complex.

3.1. Antagonism of GluN1/GluN2 Receptors

At conventional NMDA receptors composed of GluN1 and GluN2 subunits, this compound acts as a potent competitive antagonist at the glycine co-agonist site. This binding prevents the channel opening that is normally induced by the binding of both glutamate and glycine, thereby inhibiting ion flux and subsequent downstream signaling.

3.2. Potentiation of GluN1/GluN3A Receptors

In contrast, for the less-studied GluN1/GluN3A receptors, which are activated by glycine alone, this compound acts as a powerful positive allosteric modulator.[1] Glycine binding to the GluN3A subunit activates the channel, while glycine binding to the GluN1 subunit induces rapid desensitization. By selectively antagonizing the glycine site on the GluN1 subunit, this compound prevents this desensitization, leading to a significant potentiation of the glycine-evoked currents.[2] This "awakening" effect has made this compound an invaluable tool for studying the physiological roles of these unconventional NMDA receptors.[1][2]

Quantitative Biological Data

| Parameter | Receptor/Effect | Value |

| IC₅₀ | Glycine-binding site of NMDA receptor | 5-6 nM[1][2][4] |

| EC₅₀ | Potentiation of GluN1/GluN3A-mediated glycine currents | 26.3 nM[1][2][3] |

| Selectivity | > 500-fold over kainate and AMPA receptors | IC₅₀ values of 2.7 µM and 3 µM, respectively[1][3] |

Signaling Pathways

4.1. Modulation of NMDA Receptor Signaling

The binding of this compound to the NMDA receptor directly influences downstream signaling cascades. By inhibiting GluN1/GluN2 receptors, it blocks Ca²⁺ influx, which in turn affects numerous calcium-dependent enzymes and transcription factors. Conversely, by potentiating GluN1/GluN3A receptors, it enhances cation influx in response to glycine.

4.2. Inhibition of the NMDA/NO/cGMP Pathway

This compound has been shown to prevent the overactivation of the NMDA receptor-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway, which is implicated in neurotoxicity.[3] For instance, in models of ammonia-induced neurotoxicity, excessive NMDA receptor activation leads to a surge in intracellular Ca²⁺, which activates nitric oxide synthase (nNOS). The resulting NO then stimulates soluble guanylate cyclase (sGC) to produce cGMP. This compound can abolish this ammonia-dependent cGMP synthesis.[3]

Experimental Protocols

5.1. Anticonvulsant Activity Assessment: Maximal Electroshock Seizure (MES) Test in Mice

This protocol is a standard method for evaluating the efficacy of potential anticonvulsant compounds.[4][6]

Objective: To determine the ability of this compound to protect against generalized tonic-clonic seizures.

Methodology:

-

Animal Model: Adult male mice are used.[4]

-

Compound Administration: this compound is dissolved in an appropriate vehicle and administered intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group is also included.

-

Induction of Seizures: At a predetermined time after drug administration (e.g., 30 minutes), a maximal electrical stimulus is delivered via corneal or ear electrodes using an electroconvulsive shock apparatus. A typical stimulus for mice is 50 mA for 0.2 seconds.[7]

-

Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds. Protection is defined as the absence of this endpoint.

-

Data Analysis: The percentage of animals protected at each dose is calculated, and the median effective dose (ED₅₀) can be determined using probit analysis.

5.2. In Vivo Neurochemical Analysis: Intrastriatal Microdialysis for cGMP Measurement

This protocol allows for the in vivo measurement of neurotransmitter and second messenger levels in specific brain regions.[3]

Objective: To measure the effect of this compound on ammonia-induced cGMP accumulation in the rat striatum.

Methodology:

-

Surgical Preparation: Adult male rats are anesthetized, and a guide cannula for a microdialysis probe is stereotaxically implanted into the striatum.

-

Microdialysis: After recovery, a microdialysis probe is inserted. The probe is perfused with artificial cerebrospinal fluid (aCSF). The dialysate, containing extracellular fluid from the striatum, is collected at regular intervals.

-

Experimental Manipulation: The perfusion medium is switched to one containing ammonium ions to induce neurotoxicity. In the experimental group, this compound (e.g., at 20 nM or 100 nM) is co-administered with the ammonia through the probe.

-

Sample Analysis: The collected microdialysate samples are analyzed for cGMP concentration using a sensitive method such as an enzyme immunoassay (EIA).[8]

-

Data Analysis: cGMP levels in the this compound treated group are compared to the group receiving ammonia alone to determine the extent of inhibition.

Applications in Research

-

Dissecting NMDA Receptor Subtype Function: Its opposing effects on GluN1/GluN2 and GluN1/GluN3A receptors make it a unique tool to isolate and study the function of excitatory glycine receptors.[2]

-

Anticonvulsant Drug Development: Its efficacy in preclinical seizure models suggests that the NMDA receptor glycine site is a viable target for antiepileptic drugs.[6]

-

Neurotoxicity Studies: It serves as a valuable compound for investigating the role of NMDA receptor overactivation in neurodegenerative diseases and conditions like hepatic encephalopathy.[3]

Conclusion

This compound is a highly specific and potent modulator of NMDA receptors with a complex, subunit-dependent mechanism of action. Its well-characterized properties and dual functionality as both an antagonist and a potentiator make it an indispensable tool for researchers in neuroscience, pharmacology, and drug development. The detailed understanding of its chemical identity, biological activity, and application in robust experimental protocols, as outlined in this guide, provides a solid foundation for its use in advancing our understanding of glutamatergic neurotransmission.

References

- 1. researchgate.net [researchgate.net]

- 2. Unmasking GluN1/GluN3A excitatory glycine NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel glycine site-specific N-methyl-D-aspartate receptor antagonist prevents activation of the NMDA/NO/CGMP pathway by ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Pharmacological Profile of CGP-78608: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-78608 is a potent and selective quinoxaline derivative that exhibits a complex and highly specific pharmacological profile centered on the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. This document provides an in-depth technical guide to the core pharmacological characteristics of this compound, summarizing its dual mechanism of action, quantitative binding affinities, and functional effects. Detailed experimental methodologies are provided for key assays, and its impact on signaling pathways is visualized. This guide is intended for researchers, scientists, and drug development professionals investigating novel modulators of the glutamatergic system.

Core Mechanism of Action

This compound is distinguished by its dual and subtype-dependent activity at NMDA receptors. Its primary and most well-characterized function is as a potent and selective competitive antagonist at the glycine co-agonist binding site of the GluN1 subunit of conventional NMDA receptors (composed of GluN1 and GluN2 subunits).[1][2] This antagonistic action underlies its neuroprotective and anticonvulsant properties.

Intriguingly, this compound displays an opposing effect on unconventional NMDA receptors containing the GluN3A subunit. On GluN1/GluN3A receptors , which are activated by glycine alone, this compound acts as a powerful positive allosteric modulator (potentiator) .[3][4][5] By binding to the GluN1 subunit, it prevents glycine-induced desensitization, thereby dramatically enhancing glycine-elicited currents.[5][6] This potentiation effect has unmasked the functional presence of excitatory glycine receptors in native neurons.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Antagonist and Potentiator Activity of this compound

| Parameter | Receptor/Subunit | Value (nM) | Description |

| IC50 | NMDA Receptor (Glycine Site) | 6 | Concentration for 50% inhibition of receptor function.[1][2][4] |

| EC50 | GluN1/GluN3A Receptor | 26.3 | Concentration for 50% potentiation of glycine-mediated currents.[1][2][3][4] |

Table 2: Receptor Selectivity of this compound

| Receptor | IC50 (µM) | Fold Selectivity vs. NMDA Receptor |

| Kainate Receptor | 2.7 | > 500-fold |

| AMPA Receptor | 3 | > 500-fold |

Data from Tocris Bioscience product information.

Signaling Pathway Modulation

This compound, through its antagonism of conventional NMDA receptors, can inhibit downstream signaling cascades. One such pathway is the activation of nitric oxide synthase (NOS) following calcium influx through the NMDA receptor channel, leading to the production of nitric oxide (NO) and subsequent synthesis of cyclic guanosine monophosphate (cGMP). This compound has been shown to reduce or abolish ammonia-dependent cGMP synthesis, a key process in ammonia-induced neurotoxicity.[3]

Dual Mechanism of Action: A Visual Representation

The contrasting effects of this compound on different NMDA receptor subtypes can be visualized as follows:

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Receptor Characterization

This method is employed to measure the ion currents flowing through NMDA receptors in response to agonist and modulator application.

Objective: To determine the IC50 of this compound on conventional NMDA receptors and the EC50 for its potentiation of GluN1/GluN3A receptors.

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN3A).

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Cells are continuously perfused with an external solution.

-

Solutions:

-

External Solution (ACSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.

-

Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2.

-

-

Procedure:

-

A glass micropipette filled with internal solution is used to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

For antagonist activity , NMDA receptor currents are elicited by application of glutamate and glycine. Increasing concentrations of this compound are co-applied to determine the concentration-dependent inhibition and calculate the IC50.

-

For potentiator activity , currents are elicited by application of glycine alone to GluN1/GluN3A expressing cells. The cells are pre-incubated with varying concentrations of this compound prior to glycine application to determine the concentration-dependent potentiation and calculate the EC50.

-

In Vivo Anticonvulsant Activity Assessment

The anticonvulsant effects of this compound are evaluated in animal models.

Objective: To assess the in vivo efficacy of this compound in preventing seizures.

Methodology (Electroshock-Induced Convulsions Assay in Mice):

-

Animals: Male albino mice are used.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses. A control group receives a vehicle injection.

-

Procedure:

-

At a predetermined time after drug administration (e.g., 30 minutes), a maximal electroshock is delivered via corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The dose of this compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

-

Summary and Future Directions

This compound is a valuable pharmacological tool with a unique dual-action profile. Its potent antagonism at the glycine site of conventional NMDA receptors makes it a candidate for conditions associated with excitotoxicity and seizures. Conversely, its remarkable ability to potentiate GluN1/GluN3A receptors provides a novel avenue for studying the physiological and pathological roles of these less-understood excitatory glycine receptors. Future research should focus on further elucidating the therapeutic potential of modulating GluN1/GluN3A receptors and exploring the structural basis for the differential effects of this compound on various NMDA receptor subtypes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NMDAR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. Unmasking GluN1/GluN3A excitatory glycine NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Anticonvulsant Potential of CGP-78608: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-78608 is a potent and selective ligand for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a critical component in the regulation of neuronal excitability. This technical guide provides a comprehensive overview of the anticonvulsant-related activities of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing its complex mechanism of action. The dual functionality of this compound as a potent antagonist of GluN1/GluN2-containing NMDA receptors and a powerful positive allosteric modulator of GluN1/GluN3A receptors positions it as a unique pharmacological tool and a potential therapeutic candidate. While in vitro studies have robustly characterized its receptor affinity and modulatory effects, a notable gap exists in the public domain regarding its in vivo anticonvulsant efficacy in standardized seizure models. This guide aims to synthesize the current knowledge to inform future research and development efforts.

Core Mechanism of Action

This compound exhibits a complex and dualistic mechanism of action centered on its interaction with the glycine binding site of the NMDA receptor. Its effects are highly dependent on the subunit composition of the receptor complex.

-

Antagonism at GluN1/GluN2 Receptors: At conventional NMDA receptors composed of GluN1 and GluN2 subunits, this compound acts as a potent competitive antagonist at the glycine co-agonist site. This action inhibits the opening of the ion channel, thereby reducing excitatory neurotransmission. This is the classical mechanism through which many NMDA receptor antagonists are thought to exert their anticonvulsant effects.

-

Potentiation of GluN1/GluN3A Receptors: In contrast to its effect on GluN1/GluN2 receptors, this compound acts as a powerful positive allosteric modulator (PAM) of the less common GluN1/GluN3A receptor subtype. These receptors are unique in that they are activated by glycine alone, and glutamate is not required. Glycine binding to the GluN3A subunit promotes channel opening, while glycine binding to the GluN1 subunit induces rapid desensitization. This compound, by binding to the GluN1 glycine site, prevents this desensitization, leading to a significant potentiation of glycine-induced currents. This "awakening" of GluN1/GluN3A receptors reveals a novel pathway for modulating neuronal excitability.

The following diagram illustrates the dual role of this compound on different NMDA receptor subtypes.

The Dual-Faceted Pharmacology of CGP-78608: An In-Depth Analysis of its Structure-Activity Relationship and Mechanism of Action

An advanced technical guide for researchers, scientists, and drug development professionals exploring the intricate pharmacology of CGP-78608, a potent modulator of N-methyl-D-aspartate (NMDA) receptors. This document provides a comprehensive overview of its structure-activity relationship, dual mechanism of action, detailed experimental protocols, and the associated signaling pathways.

This compound has emerged as a significant research tool due to its unique and potent interaction with NMDA receptors, a class of ionotropic glutamate receptors critical for synaptic plasticity and neuronal function. This quinoxaline-2,3-dione derivative exhibits a fascinating dual pharmacology, acting as a high-affinity antagonist at the glycine co-agonist binding site of conventional GluN1/GluN2 NMDA receptors and, conversely, as a powerful positive allosteric modulator (potentiator) of the lesser-understood GluN1/GluN3A subtype. This technical guide delves into the core aspects of this compound's pharmacology, providing a foundational resource for its application in neuroscience research and drug discovery.

Structure-Activity Relationship (SAR)

The pharmacological activity of this compound is intrinsically linked to its chemical architecture, featuring a quinoxaline-2,3-dione core, a bromo substituent, and a crucial N-phosphonoalkyl side chain. While specific SAR studies on a wide range of close structural analogs of this compound are not extensively available in the public domain, analysis of related quinoxaline-2,3-dione derivatives provides valuable insights into the structural determinants of activity at the NMDA receptor glycine site.

For the broader class of quinoxaline-2,3-dione NMDA receptor antagonists, the following general SAR principles have been established:

-

Quinoxaline-2,3-dione Core: This heterocyclic scaffold serves as a crucial pharmacophore, providing the necessary framework for interaction with the glycine binding pocket of the GluN1 subunit.

-

Substituents on the Benzene Ring: The nature and position of substituents on the benzo moiety of the quinoxaline ring significantly influence binding affinity and selectivity. Electron-withdrawing groups, such as the bromo group in this compound, generally enhance antagonist potency.

-

N-Phosphonoalkyl Side Chain: The presence and nature of the N-phosphonoalkyl group are critical for high-affinity binding. The phosphonate moiety is believed to mimic the carboxylate group of the natural co-agonist glycine, forming key interactions within the binding site. The length and stereochemistry of the alkyl chain connecting the phosphonate group to the quinoxaline nitrogen also play a significant role in optimizing potency.

The unique potentiation effect of this compound on GluN1/GluN3A receptors suggests that subtle structural features govern its differential activity at various NMDA receptor subtypes. It is hypothesized that the specific conformation adopted by this compound within the GluN1 glycine binding site when paired with a GluN3A subunit, as opposed to a GluN2 subunit, is responsible for this switch from antagonism to potentiation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's interaction with NMDA receptors.

| Parameter | Receptor Subtype | Value | Reference |

| IC50 | GluN1/GluN2 (glycine site antagonism) | 6 nM | [1] |

| EC50 | GluN1/GluN3A (potentiation of glycine currents) | 26.3 nM | [1] |

| Receptor Selectivity | IC50 (µM) | Reference |

| Kainate Receptors | >10 | |

| AMPA Receptors | >10 |

Mechanism of Action

This compound exhibits a complex, subtype-dependent mechanism of action at NMDA receptors.

1. Antagonism at GluN1/GluN2 Receptors:

At conventional NMDA receptors composed of GluN1 and GluN2 subunits, this compound acts as a competitive antagonist at the glycine co-agonist binding site on the GluN1 subunit. By binding to this site with high affinity, it prevents the binding of glycine or D-serine, which is an absolute requirement for channel opening in the presence of the neurotransmitter glutamate. This blockade of the glycine site effectively inhibits NMDA receptor activation, leading to a reduction in calcium influx and downstream signaling.

2. Potentiation of GluN1/GluN3A Receptors:

In contrast to its inhibitory role at GluN1/GluN2 receptors, this compound acts as a potent positive allosteric modulator of GluN1/GluN3A receptors. These less common NMDA receptor subtypes are activated by glycine alone, and paradoxically, glycine binding to the GluN1 subunit in this complex leads to rapid desensitization. This compound, by binding to the GluN1 glycine site, prevents this glycine-induced desensitization.[2][3] This action "unmasks" and dramatically enhances the glycine-evoked currents, converting small and transient responses into large and sustained ones.[2][4] This potentiation effect has made this compound an invaluable tool for studying the physiological roles of GluN1/GluN3A receptors, which were previously difficult to investigate due to their rapid desensitization.[1][4]

Signaling Pathways and Experimental Workflows

The dual actions of this compound have significant implications for downstream signaling pathways.

Downstream of GluN1/GluN2 Antagonism:

By blocking conventional NMDA receptors, this compound can inhibit the canonical NMDA receptor-mediated signaling cascades. A key pathway affected is the nitric oxide (NO) signaling cascade. NMDA receptor activation leads to calcium influx, which activates neuronal nitric oxide synthase (nNOS) to produce NO. NO, in turn, activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). This compound has been shown to prevent the activation of this NMDA/NO/cGMP pathway.[1]

Downstream of GluN1/GluN3A Potentiation:

The signaling pathways activated by the potentiation of GluN1/GluN3A receptors are less well-characterized but are an active area of research. Given that these receptors are permeable to cations, their sustained activation by this compound can lead to prolonged depolarization and calcium influx, potentially activating a distinct set of downstream effectors compared to conventional NMDA receptors. One area of investigation is the role of GluN1/GluN3A receptors in regulating gene expression through transcription factors like CREB (cAMP response element-binding protein).[5] The sustained calcium signal resulting from GluN1/GluN3A potentiation could lead to the activation of calcium-dependent kinases and phosphatases that ultimately modulate CREB phosphorylation and activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key experiments.

1. NMDA Receptor Binding Assay ([3H]-CGP-39653 Displacement):

This assay determines the affinity of this compound for the glutamate binding site of the NMDA receptor by measuring its ability to displace a radiolabeled antagonist.

-

Materials:

-

Rat brain membranes (cortical or hippocampal)

-

[3H]-CGP-39653 (radioligand)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 1 mM L-glutamate)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a 96-well plate, add assay buffer, a fixed concentration of [3H]-CGP-39653 (typically in the low nM range), and varying concentrations of this compound.

-

For non-specific binding, add a high concentration of L-glutamate instead of this compound.

-

Initiate the binding reaction by adding the brain membrane preparation.

-

Incubate at a controlled temperature (e.g., 4°C or room temperature) for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

2. Whole-Cell Patch-Clamp Electrophysiology:

This technique allows for the direct measurement of ion currents through NMDA receptors in response to agonist and modulator application.

-

Materials:

-

Cells expressing the desired NMDA receptor subunits (e.g., HEK293 cells transfected with GluN1/GluN2 or GluN1/GluN3A, or primary neurons)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Internal pipette solution (e.g., containing CsF or CsCl to block K+ channels)

-

External solution (e.g., artificial cerebrospinal fluid or HEPES-buffered saline)

-

Glycine, glutamate, and this compound solutions

-

Fast perfusion system for rapid drug application

-

-

Procedure:

-

Prepare cells for recording.

-

Pull patch pipettes and fill with internal solution. The pipette resistance should be in the range of 3-7 MΩ.

-

Obtain a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane at a negative holding potential (e.g., -60 mV) to record inward currents.

-

Using a fast perfusion system, apply agonists (glutamate and glycine for GluN1/GluN2; glycine for GluN1/GluN3A) to evoke NMDA receptor currents.

-

To test for antagonism (GluN1/GluN2), co-apply this compound with the agonists and measure the reduction in current amplitude.

-

To test for potentiation (GluN1/GluN3A), pre-apply this compound before the application of glycine and measure the enhancement of the current amplitude and the slowing of desensitization.[4]

-

Record and analyze the current responses to determine the effects of this compound.

-

Conclusion

This compound stands out as a remarkable pharmacological agent with a dual, subtype-specific action on NMDA receptors. Its high-affinity antagonism at the glycine site of conventional GluN1/GluN2 receptors and its powerful potentiation of GluN1/GluN3A receptors make it an indispensable tool for dissecting the complex roles of these receptor subtypes in neuronal function and dysfunction. A thorough understanding of its structure-activity relationship, detailed mechanism of action, and the specific signaling pathways it modulates is paramount for its effective use in research and for guiding the development of novel therapeutics targeting the NMDA receptor system. This guide provides a comprehensive foundation for researchers and drug development professionals to leverage the unique properties of this compound in their scientific endeavors.

References

- 1. GluN3A excitatory glycine receptors control adult cortical and amygdalar circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unmasking GluN1/GluN3A excitatory glycine NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure and function of GluN1-3A NMDA receptor excitatory glycine receptor channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NMDA receptor subunit GluN3A regulates synaptic activity-induced and myocyte enhancer factor 2C (MEF2C)-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]

CGP-78608: A Potent Antagonist of the NMDA Receptor Glycine Site

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of CGP-78608 for the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on the quantitative binding characteristics, experimental methodologies, and the underlying signaling pathways associated with this potent antagonist.

Core Data Presentation: Binding Affinity of this compound

This compound is a highly potent and selective competitive antagonist at the glycine binding site of the NMDA receptor. Its high affinity makes it a valuable tool for studying the physiological and pathological roles of NMDA receptor function. The following table summarizes the key quantitative data regarding its binding affinity.

| Parameter | Value (nM) | Receptor/System | Comments |

| IC50 | 5 | NMDA Receptor Glycine Site | Represents the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the glycine site. |

| IC50 | 6 | NMDA Receptor Glycine Site | A frequently cited value for the half-maximal inhibitory concentration.[1][2] |

| EC50 | 26.3 | GluN1/GluN3A-mediated currents | As a potentiator of glycine currents in this specific NMDA receptor subtype.[1] |

Experimental Protocols: Radioligand Binding Assay

Objective:

To determine the inhibitory constant (Ki) of this compound for the glycine binding site of the NMDA receptor in rat brain membranes through a competitive radioligand binding assay.

Materials:

-

Radioligand: [3H]glycine or a suitable radiolabeled antagonist such as [3H]MDL 105,519.

-

Unlabeled Ligand: this compound.

-

Tissue Source: Whole rat forebrain or cortex.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM HEPES buffer, pH 7.7.

-

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a vacuum manifold.

-

Scintillation Counter and Cocktail.

Methodology:

1. Membrane Preparation: a. Euthanize adult rats and rapidly dissect the forebrain or cortex on ice. b. Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Polytron homogenizer. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. d. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction. e. Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step three times to remove endogenous ligands. f. Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL, as determined by a protein assay (e.g., Bradford or BCA). g. Store the membrane preparation in aliquots at -80°C until use.

2. Competitive Binding Assay: a. Thaw the membrane preparation on ice. b. In a 96-well plate, set up the assay in triplicate with a final volume of 250 µL per well. c. Add the following components to each well in the specified order: i. Assay Buffer. ii. This compound: A range of concentrations (e.g., 10-11 to 10-5 M) to generate a competition curve. For total binding wells, add Assay Buffer instead. iii. Radioligand: A fixed concentration of [3H]glycine or other suitable radiolabeled antagonist (typically at or below its Kd value, e.g., 10 nM for [3H]glycine). iv. Membrane Preparation: Approximately 100-200 µg of protein. d. To determine non-specific binding, add a high concentration of a non-radiolabeled glycine site agonist or antagonist (e.g., 1 mM glycine) in a separate set of wells. e. Incubate the plate at 4°C for 30-60 minutes to reach equilibrium.

3. Filtration and Scintillation Counting: a. Terminate the binding reaction by rapid filtration of the assay mixture through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. b. Wash the filters rapidly with ice-cold Assay Buffer (e.g., 3 x 4 mL) to remove unbound radioligand. c. Place the filters in scintillation vials, add a suitable scintillation cocktail, and allow them to equilibrate in the dark. d. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

4. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding (DPM in the presence of excess unlabeled ligand) from the total binding (DPM in the absence of competitor). b. Plot the percentage of specific binding against the logarithm of the concentration of this compound. c. Fit the data using a non-linear regression analysis to a one-site competition model to determine the IC50 value of this compound. d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining this compound binding affinity.

NMDA Receptor Signaling Pathway and Site of this compound Action

Caption: NMDA receptor signaling and this compound's inhibitory action.

References

Methodological & Application

CGP-78608: Application Notes and Protocols for Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-78608 is a potent and selective pharmacological agent that acts on the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system. Notably, this compound exhibits a dual mechanism of action depending on the subunit composition of the NMDA receptor. It functions as a competitive antagonist at the glycine co-agonist binding site on GluN1 subunits of conventional GluN1/GluN2-containing NMDA receptors.[1][2] Conversely, it acts as a powerful potentiator of unconventional GluN1/GluN3A-containing NMDA receptors, which are activated by glycine alone.[3][4] This unique pharmacological profile makes this compound an invaluable tool for dissecting the physiological and pathological roles of different NMDA receptor subtypes.

These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology experiments, enabling researchers to investigate its effects on NMDA receptor currents.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on NMDA receptors from patch clamp electrophysiology studies.

Table 1: Inhibitory Activity of this compound on GluN1/GluN2 NMDA Receptors

| Parameter | Value | Cell Type | Reference |

| IC50 | 6 nM | Not Specified | [1][2] |

Table 2: Potentiating Activity of this compound on GluN1/GluN3A NMDA Receptors

| Parameter | Value | Cell Type | Reference |

| EC50 | 26.3 nM | Recombinant | [1][2][3] |

Experimental Protocols

This section outlines a general protocol for whole-cell patch clamp recording to study the effects of this compound on NMDA receptor currents in cultured neurons or brain slices.

Materials

-

Cell Culture or Brain Slices: Primary neuronal cultures (e.g., cortical or hippocampal neurons) or acutely prepared brain slices.

-

External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.

-

Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. The pH should be adjusted to 7.3 with CsOH and the osmolarity to 290-300 mOsm.

-

Agonists: NMDA and Glycine.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

-

Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with the internal solution.

-

Patch Clamp Setup: Microscope, micromanipulator, amplifier, and data acquisition system.

Procedure

-

Preparation:

-

Prepare acute brain slices or plate cultured neurons on coverslips.

-

Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF.

-

-

Cell Selection and Sealing:

-

Identify a healthy neuron for recording based on its morphology.

-

Approach the cell with the patch pipette containing the internal solution while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal.

-

Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

-

Recording NMDA Receptor Currents:

-

Clamp the cell at a holding potential of -60 mV or -70 mV.

-

To isolate NMDA receptor currents, it is recommended to include antagonists for AMPA/Kainate receptors (e.g., CNQX or NBQX) and GABA-A receptors (e.g., picrotoxin or bicuculline) in the external solution.

-

Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke NMDA receptor-mediated inward currents.

-

-

Application of this compound:

-

To study antagonism (GluN1/GluN2): After establishing a stable baseline of NMDA/glycine-evoked currents, co-apply this compound with the agonists. Start with a low concentration (e.g., 1 nM) and increase stepwise to generate a dose-response curve.

-

To study potentiation (GluN1/GluN3A): In preparations expressing these receptors, apply glycine alone to evoke a small current. Then, co-apply this compound with glycine to observe the potentiation of the current.[3] It has been noted that pre-application of this compound before glycine application can lead to a more significant potentiation.[4]

-

-

Data Analysis:

-

Measure the peak amplitude of the evoked currents in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of inhibition or potentiation.

-

Plot the dose-response curve and fit it with the Hill equation to determine the IC50 or EC50 value.

-

Visualizations

Signaling Pathway of this compound at the NMDA Receptor

Caption: Mechanism of this compound at different NMDA receptor subtypes.

Experimental Workflow for Patch Clamp Electrophysiology

Caption: Workflow for a patch clamp experiment using this compound.

References

Application Notes and Protocols: Utilizing CGP-78608 in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-78608 is a potent and selective competitive antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, exhibiting an IC50 in the low nanomolar range (typically 5-6 nM).[1][2][3][4] This compound is a valuable tool for investigating the roles of NMDA receptors in both physiological and pathological processes within the central nervous system. Overactivation of NMDA receptors, a phenomenon known as excitotoxicity, is implicated in the neuronal damage observed in acute injuries like stroke and chronic neurodegenerative diseases.[2] By blocking the glycine co-agonist site, this compound can mitigate the excessive calcium influx associated with NMDA receptor overstimulation, thereby offering a potential neuroprotective effect.

Interestingly, this compound also displays a dual role as a powerful potentiator of GluN1/GluN3A-containing NMDA receptors.[5][6][7] These unconventional NMDA receptors are activated by glycine alone and their physiological function is an active area of research. This compound enhances their currents by preventing the inhibitory action of glycine at the GluN1 subunit, thus "awakening" these receptors.[5][6] This unique pharmacological profile makes this compound a highly specific tool for dissecting the complex signaling pathways governed by different NMDA receptor subtypes in primary neuronal cultures.

These application notes provide detailed protocols for utilizing this compound to investigate its neuroprotective effects against NMDA-induced excitotoxicity in primary neuronal cultures.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Related Compounds

| Compound | Target | IC50 / EC50 | Cell Type | Effect | Reference |

| This compound | Glycine site of NMDA Receptor (Antagonist) | IC50: 5-6 nM | N/A | Antagonism of NMDA receptor activity | [1][2][3][4] |

| This compound | GluN1/GluN3A Receptors (Potentiator) | EC50: 26.3 nM | HEK293 cells | Potentiation of glycine-induced currents | [6] |

| This compound | NMDA-induced Apoptosis | 1 µM (working concentration) | PC12 cells | Abolished NMDA-induced cell apoptosis | [8] |

| MK-801 | NMDA Receptor Channel Blocker | N/A | Primary Cortical Neurons | Neuroprotection against NMDA toxicity | [9] |

| ACEA 1021 | Glycine site of NMDA Receptor (Antagonist) | 0.1-10 µM | Rat Cortical Cultures | Reduction of glutamate/NMDA-induced LDH release | [5] |

Signaling Pathways

The activation of NMDA receptors can lead to opposing cellular outcomes: neuronal survival or cell death. The specific outcome is thought to depend on the subcellular location of the activated receptors and the magnitude of the calcium influx.

-

Survival Pathway: Physiological activation of synaptic NMDA receptors is linked to the activation of pro-survival signaling cascades. This includes the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the extracellular signal-regulated kinase (ERK) pathway, which converge on the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[1][10][11] Activated CREB promotes the expression of genes that support neuronal survival.

-

Death Pathway: Excessive or prolonged activation of extrasynaptic NMDA receptors leads to a massive influx of calcium, triggering excitotoxicity. This pathological cascade involves the activation of proteases like calpains and caspases (particularly caspase-3), leading to apoptotic cell death.[3][12][13]

This compound, by antagonizing the glycine site on NMDA receptors, can prevent the overactivation that leads to the excitotoxic death pathway.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuronal Cultures

This protocol is adapted from established methods for isolating and culturing embryonic rat cortical neurons.[9][14][15][16]

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hibernate-E medium

-

Papain or Trypsin solution

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates or coverslips

-

Standard cell culture reagents and equipment

Procedure:

-

On Day 1, coat culture plates/coverslips with poly-D-lysine solution overnight in a 37°C/5% CO2 incubator.

-

On Day 2, wash the coated plates/coverslips twice with sterile water and leave them in the incubator.

-

Euthanize the pregnant rat according to approved animal care protocols and remove the E18 embryos.

-

Dissect the cortices from the embryonic brains in ice-cold Hibernate-E medium.

-

Transfer the cortical tissue to a conical tube and allow it to settle.

-

Remove the supernatant and add pre-warmed papain or trypsin solution. Incubate at 37°C for 15-30 minutes with gentle mixing every 5 minutes.

-

Stop the enzymatic digestion by adding medium containing serum or a trypsin inhibitor.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension, resuspend the pellet in complete Neurobasal medium, and count the viable cells using a hemocytometer and Trypan blue.

-

Plate the neurons at the desired density on the pre-coated culture plates.

-

Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Change half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: Induction of NMDA-Induced Excitotoxicity and Neuroprotection Assay with this compound

This protocol outlines the procedure for inducing excitotoxicity with NMDA and assessing the neuroprotective effect of this compound.

Materials:

-

Mature primary neuronal cultures (DIV 7-14)

-

NMDA stock solution (25 mM in Neurobasal medium)[1]

-

This compound stock solution (in sterile water or DMSO)

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

Plate reader

Procedure:

-

Prepare working solutions of this compound in pre-warmed Neurobasal medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). A starting concentration of 1 µM is recommended based on studies in neuronal-like cells.[8]

-

Pre-treat the neuronal cultures with the different concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

Induce excitotoxicity by adding NMDA to the culture medium to a final concentration of 25 µM.[1]

-

Incubate the cultures with NMDA for 60 minutes at 37°C.[1]

-

After the incubation, wash the neurons once with pre-warmed, fresh Neurobasal medium.

-

Replace the medium with the original conditioned medium (saved before the treatment) or fresh complete Neurobasal medium.

-

Allow the neurons to recover for 18-24 hours at 37°C.

-

Assess cell death by measuring the amount of LDH released into the culture medium using a commercially available LDH assay kit, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of neuroprotection by comparing the LDH release in this compound-treated wells to the NMDA-only and vehicle control wells.

Protocol 3: Assessment of Apoptosis using a Caspase-3 Activity Assay

To specifically investigate the effect of this compound on the apoptotic pathway, a caspase-3 activity assay can be performed.

Materials:

-

Treated primary neuronal cultures (as in Protocol 2)

-

Caspase-3 colorimetric or fluorometric assay kit

-

Plate reader

Procedure:

-

Following the 18-24 hour recovery period after NMDA treatment, lyse the neurons according to the caspase-3 assay kit manufacturer's protocol.

-

Incubate the cell lysates with the caspase-3 substrate provided in the kit. This substrate is typically labeled with a chromophore or fluorophore that is released upon cleavage by active caspase-3.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Quantify the caspase-3 activity and compare the levels between the different treatment groups to determine the effect of this compound on NMDA-induced apoptosis.

Protocol 4: Immunocytochemistry for Neuronal Viability

Immunostaining for the neuron-specific microtubule-associated protein 2 (MAP2) can be used to visualize and quantify neuronal survival.

Materials:

-

Treated primary neuronal cultures on coverslips

-

4% Paraformaldehyde (PFA)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-MAP2

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

After the recovery period, fix the neuronal cultures with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with Triton X-100 solution for 10 minutes.

-

Wash with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Incubate the coverslips with the primary anti-MAP2 antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Wash with PBS.

-

Counterstain the nuclei with DAPI for 5-10 minutes.

-

Mount the coverslips on microscope slides.

-

Visualize the neurons using a fluorescence microscope and quantify the number of MAP2-positive cells to assess neuronal survival in the different treatment conditions.

Conclusion

This compound is a versatile pharmacological tool for studying NMDA receptor function in primary neuronal cultures. Its potent and selective antagonism at the glycine site makes it an excellent candidate for investigating neuroprotective strategies against excitotoxicity. The provided protocols offer a comprehensive framework for researchers to explore the therapeutic potential of this compound and to further elucidate the intricate signaling pathways that determine neuronal fate.

References

- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]

- 2. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]

- 3. jneurosci.org [jneurosci.org]

- 4. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [agris.fao.org]

- 5. 原代培养神经细胞中的NMDA诱导兴奋毒性和乳酸脱氢酶试验 [bio-protocol.org]

- 6. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developmentally regulated NMDA receptor-dependent dephosphorylation of cAMP response element-binding protein (CREB) in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMDAR-Mediated Hippocampal Neuronal Death is Exacerbated by Activities of ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agmatine protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Caspase 3 activation is essential for neuroprotection in preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Caspase-3 activation via mitochondria is required for long-term depression and AMPA receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptotic cell death and caspase-3 activation induced by N-methyl-D-aspartate receptor antagonists and their prevention by insulin-like growth factor I - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Administration of CGP-78608 in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of CGP-78608 in mouse models. This compound is a potent pharmacological tool, acting as an antagonist of GluN1/GluN2 NMDA receptors and, notably, as a powerful potentiator of excitatory glycine receptors composed of GluN1 and GluN3A subunits.[1][2] This dual activity makes it a valuable compound for investigating the physiological roles of GluN3A-containing NMDA receptors in various neurological processes, including synaptic plasticity and memory.[3][4]